Product packaging for Emodinanthrone(Cat. No.:CAS No. 491-60-1)

Emodinanthrone

Cat. No.: B1197954
CAS No.: 491-60-1
M. Wt: 256.25 g/mol
InChI Key: LAJSXCAVRQXZIO-UHFFFAOYSA-N
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Description

Emodin anthrone (CAS 491-60-1) is a natural anthrone and a crucial biosynthetic precursor in the formation of various bioactive anthraquinones, such as emodin, in fungi and plants . This compound is of significant research value in the study of polyketide biosynthesis pathways, particularly for investigating the enzymatic steps involved in the formation of complex fungal metabolites like geodin . As an intermediate, it plays a fundamental role in understanding how organisms like Aspergillus terreus construct structurally diverse secondary metabolites . The study of emodin anthrone and its downstream products provides valuable insights into natural product biosynthesis and offers a model system for exploring the enzymatic capabilities of fungal systems . Emodin anthrone has a molecular formula of C15 H12 O4 and a molecular weight of 256.26 g/mol . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O4 B1197954 Emodinanthrone CAS No. 491-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)15(19)13(8)11(17)3-7/h2-3,5-6,16-18H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJSXCAVRQXZIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C=C(C=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197684
Record name Emodin anthrone
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Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Emodinanthranol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036457
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

491-60-1
Record name 1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone
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Record name Emodin anthrone
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Record name Emodin anthrone
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Record name EMODIN-9-ANTHRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77C500W1A2
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Record name Emodinanthranol
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URL http://www.hmdb.ca/metabolites/HMDB0036457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250 - 258 °C
Record name Emodinanthranol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Biotransformation of Emodin Anthrone

Biosynthetic Pathways in Natural Producers

Emodin (B1671224) anthrone (B1665570) and its related compounds are widely found in various natural sources, including filamentous fungi (both basidiomycetes and ascomycetes), actinomycetes, plants (such as Rheum palmatum and Polygonum cuspidatum), and lichens. nih.gov

Polyketide Synthase (PKS) Pathways in Fungi and Plants

The biosynthesis of emodin anthrone primarily proceeds via the polyketide pathway, specifically involving iterative condensation reactions catalyzed by polyketide synthases (PKSs). ebi.ac.uk

In Fungi: Filamentous fungi exclusively utilize the acetate-malonate pathway for anthraquinone (B42736) biosynthesis. Early studies, such as Gatenbeck's work in 1958, demonstrated that emodin is formed from the condensation of eight acetate (B1210297) molecules in Talaromyces islandicus (formerly Penicillium islandicum). nih.gov Fungal non-reducing polyketide synthases (nrPKSs) play a central role in assembling the polyketide backbone. For instance, co-expression of nrPKS (ClaG) and MβL-TE (ClaF) in Aspergillus oryzae has been shown to produce a range of compounds including atrochrysone (B1255113), endocrocin (B1203551), and small amounts of emodin anthrone and emodin. nih.gov

In Plants: In plants, anthraquinones can be biosynthesized either through the acetate-malonate (polyketide) pathway or the chorismate/O-succinylbenzoic acid pathway. nih.gov Emodin anthrone is likely biosynthesized via the polyketide pathway by type III polyketide synthases (PKSs). ebi.ac.ukfrontiersin.org An octaketide synthase (OKS), a type III PKS, is proposed to catalyze the formation of the anthranoid scaffold. This enzyme utilizes acetyl-CoA as a starter substrate and condenses it with seven units of malonyl-CoA to yield a linear octaketide intermediate. frontiersin.orgnih.gov This linear octaketide intermediate is then converted to emodin anthrone via atrochrysone through a series of aldol-type condensations and dehydration reactions. nih.govoup.com

Enzymatic Steps and Key Intermediates in Biosynthesis

The biosynthetic pathway to emodin anthrone involves several enzymatic steps and key intermediates.

The initial step involves the condensation of acetyl-CoA and seven molecules of malonyl-CoA to form a linear octaketide intermediate, catalyzed by octaketide synthase (OKS) or non-reducing polyketide synthase (nrPKS). frontiersin.orgnih.govmdpi.com

This linear octaketide undergoes multiple aldol (B89426) cyclizations and decarboxylation steps to yield emodin anthrone. mdpi.com

In fungi, atrochrysone carboxylic acid is identified as an intermediate, which is then decarboxylated by enzymes like ClaH (a decarboxylase homolog) to yield emodin. nih.govpnas.org It has been proposed that spontaneous dehydration of atrochrysone can produce emodin anthrone. nih.gov

Key enzymes involved in these steps include GedH (an enoyl reductase) and GedA (an oxidase), which catalyze specific redox and cyclization steps.

Role of Anthrone Oxygenases in Conversion to Emodin

Emodin anthrone serves as a direct precursor to emodin (1,3,8-trihydroxy-6-methylanthraquinone) through an oxidation reaction. This conversion is often facilitated by specific enzymes known as anthrone oxygenases. researchgate.netsmolecule.com

An enzyme named emodinanthrone oxygenase was identified in Aspergillus terreus as early as 1991, and further characterized in 1995. This enzyme was shown to fix an atom of molecular oxygen at the C-10 position of emodin anthrone. nih.govebi.ac.uk

Bacterial anthrone oxidases, such as AknX from Streptomyces galilaeus, have been reported to catalyze the production of aklanonic acid from its anthrone precursor. Interestingly, AknX, along with fungal anthrone oxidases like HypC (involved in aflatoxin biosynthesis in Aspergillus parasiticus), can also catalyze the conversion of emodin anthrone to emodin, demonstrating their relatively relaxed substrate specificity. nih.govresearchgate.netmedchemexpress.comnih.govasm.org

The gene encoding the true this compound oxygenase, GedH, from the geodin (B1663089) pathway, was identified based on homology to HypC. nih.gov

Genetic Basis of Biosynthetic Gene Clusters

The biosynthesis of emodin anthrone and related compounds is governed by specific gene clusters. The advent of the genomic era has significantly advanced the understanding of these clusters. nih.gov

In fungi, identified emodin-producing gene clusters encode homologues to decarboxylase enzymes, consistent with their role in directing biosynthesis towards emodin production. nih.gov

For instance, the biosynthesis of the tetrahydroxanthone dimer secalonic acid D in Aspergillus aculeatus involves a gene cluster where the anthrone oxygenase AacuG oxidizes atrochrysone carboxylic acid to yield emodin. uniprot.org

In plants, studies have identified PKS genes, such as CHS-L9 in Senna tora, responsible for the biosynthesis of atrochrysone carboxylic acid and endocrocin anthrone, indicating the involvement of Type III PKSs in anthraquinone synthesis. frontiersin.org

Reconstitution of biosynthetic pathways in model organisms, like Aspergillus nidulans, through gene deletions, has helped identify genes required for emodin analog biosynthesis. researchgate.net

Microbial Biotransformation of Related Anthraquinones to Anthrones

Microorganisms can also play a role in the biotransformation of anthraquinones to anthrones. The catabolism of emodin, an anthraquinone, involves a series of reactions including reduction, which can lead to the formation of emodin anthrone. ontosight.ai For example, the reduction of emodin to emodin anthrone is a documented process, often achieved chemically using reducing agents like tin(II) chloride dihydrate and concentrated hydrochloric acid. ebi.ac.uktandfonline.comnih.govtandfonline.comfspublishers.org While this is a chemical reduction, it highlights the interconvertibility between anthraquinones and anthrones, a process that can be mediated microbially.

Environmental and Physiological Factors Influencing Biosynthesis

The production of secondary metabolites like emodin anthrone can be influenced by various environmental and physiological factors. While specific detailed research findings on the precise impact of each factor on emodin anthrone biosynthesis are often context-dependent (e.g., specific fungal strain or plant species), general principles apply.

Enzyme Activity: The activity of enzymes involved in the biosynthetic pathway, such as PKSs and anthrone oxygenases, directly affects the rate and extent of emodin anthrone production. ontosight.ai

pH and Temperature: The pH and temperature of the growth environment can significantly influence the activity and stability of these enzymes, thereby impacting biosynthesis. ontosight.ai

Nutrient Availability: The availability of precursor molecules (e.g., acetyl-CoA, malonyl-CoA) and other essential nutrients can regulate the flux through the polyketide pathway.

Light: In the context of hypericin (B1674126) biosynthesis, for which emodin anthrone is a precursor, light plays a role in the subsequent conversion of protohypericin (B192192) to hypericin. researchgate.net While not directly influencing emodin anthrone synthesis, it is a crucial factor in the broader pathway.

Co-administration of other compounds: The presence of other compounds, such as other drugs or phytochemicals, can interact with the metabolic pathways and affect the biosynthesis or catabolism of emodin and its derivatives. ontosight.ai

Chemical Synthesis and Derivatization of Emodin Anthrone

Strategies for Laboratory Synthesis of Emodin (B1671224) Anthrone (B1665570)

Laboratory synthesis of emodin anthrone primarily revolves around the reduction of emodin, with continuous efforts to optimize methodologies and enhance yields while mitigating side product formation.

The most widely documented method for preparing emodin anthrone involves the reduction of emodin (1,3,8-trihydroxy-6-methylanthraquinone) using tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid (HCl). This approach has been refined through micro-scale screening and electronic absorption spectroscopy monitoring to achieve high yields. nih.gov

Optimized conditions for this reduction typically include a molar ratio of 1:2.5 for emodin to SnCl₂·2H₂O, with the reaction mixture refluxed in 37% concentrated HCl at 100°C for 45 minutes. Under these optimized conditions, yields exceeding 90% have been reported. nih.gov Gram-scale experiments have demonstrated the reproducibility of this protocol, with a 10-gram batch of emodin anthrone obtained in 92% yield after recrystallization from ethanol. nih.gov

Table 1: Optimized Reduction Parameters for Emodin to Emodin Anthrone

ParameterOptimized ConditionYield (%)Reference
Reducing AgentSnCl₂·2H₂O / HCl (37% conc.)>90 nih.gov
Molar Ratio (Emodin:SnCl₂)1:2.5>90
Temperature100°C (reflux)>90
Reaction Time45 minutes>90
ScalabilityGram-scale (10g batch)92 nih.gov
Alternative ReagentsSnCl₂ / HCl (conc.) and Glacial Acetic AcidHigh fspublishers.org
Reaction Time (Alternative)30 minutesHigh fspublishers.org

The reduction mechanism of emodin to emodin anthrone proceeds through the protonation of emodin's carbonyl groups, followed by electron transfer from Sn²⁺ to facilitate the formation of the anthrone structure.

A significant challenge in the synthesis is the mitigation of side reactions, particularly over-reduction to anthracene (B1667546) derivatives. Strict control over reaction time and acid concentration is crucial to minimize these undesired transformations. Furthermore, major byproducts, such as dimeric anthracenes, can form via radical coupling during the reduction process. These dimeric byproducts are minimized by maintaining anaerobic conditions and utilizing an excess of SnCl₂.

Synthesis of Emodin Anthrone Derivatives and Analogs

Emodin anthrone serves as a key intermediate in the synthesis of various other compounds, notably hypericin (B1674126). nih.govgoogle.com The preparation of hypericin from emodin anthrone can be achieved through oxidative dimerization. This process involves reacting emodin anthrone with an oxygen transfer reagent in a solvent, typically a tertiary aromatic amine, in the presence of a conventional redox catalyst and a secondary amine. google.com Another route involves the oxidation of emodin anthrone to emodin bianthrone (B1198128), which subsequently yields protohypericin (B192192) in a basic solution under aerobic conditions. google.com

Beyond its role as a precursor to hypericin, emodin anthrone and its related compound emodin have been subjected to extensive structural modifications to develop derivatives and analogs with enhanced or altered properties. While many studies focus on emodin derivatives, the principles often extend to emodin anthrone. Modifications have been explored at the hydroxyl and methyl groups, as well as on the aromatic ring of the core structure. researchgate.netlongdom.orgresearchgate.net

Specific derivatization strategies include:

Amination: Amination at the 4-position of emodin has been achieved by reacting it with ethylenediamine (B42938) and ethylamine (B1201723) to yield corresponding analogues. fspublishers.org The formation of 4-aminoemodin derivatives was also accomplished through the reaction of the molecule with diacetoxyiodobenzene (B1259982) in the presence of a suitable amine. fspublishers.org

Quaternary Ammonium (B1175870) Salt Formation: A quaternary ammonium iodide analogue was synthesized by reacting a precursor compound with iodomethane (B122720) in acetonitrile, resulting in an 86% product yield. researchgate.net

Ring Modifications: The introduction of a pyrazole (B372694) ring into the anthraquinone (B42736) skeleton of emodin has led to derivatives exhibiting high DNA intercalating activity. longdom.org

Hydroxyl Group Modifications: Synthesis of emodin derivatives containing a hydroxyl group at either the 1- or 8-position has shown improved anti-cancer activity. longdom.org O-alkylation of emodin has also been found to enhance anti-malarial activity. longdom.org

Halogenation: Haloemodin, a derivative, has been identified for its ability to inhibit bacterial topoisomerases. longdom.org

These derivatization efforts highlight the versatility of the emodin anthrone scaffold for generating a diverse range of compounds with potential biological activities.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines chemical and enzymatic reactions, offering advantages such as high selectivity and milder reaction conditions. In the context of emodin anthrone and related compounds, several chemoenzymatic approaches have been investigated.

One notable example is the chemoenzymatic reduction of emodin using specific enzymes. For instance, the MdpC enzyme from Aspergillus nidulans or polyhydroxyanthracene reductase (PHAR) from Cochliobolus lunatus can be employed to yield (R)-configured dihydroanthracenones with high enantiomeric excess (>99% ee). researchgate.net This demonstrates the potential for stereoselective synthesis using enzymatic catalysis.

Furthermore, chemoenzymatic reduction of emodic acid has been successfully utilized in the synthesis of rhein (B1680588) and diacerein, showcasing the applicability of these methods to other anthraquinone-related compounds. rsc.org

Microbial biotransformation also plays a role in the synthesis of emodin anthrone. For example, fermentation by Aleurodiscus mirabilis can lead to the formation of emodin anthrone and emodin from 1,8-dihydroxyanthraquinone, with atrochrysone (B1255113) carboxylic acid and atrochrysone identified as key intermediates in this metabolic pathway. acs.org This indicates that certain microorganisms possess the enzymatic machinery to convert related anthraquinone structures into emodin anthrone.

Another interesting chemoenzymatic pathway involves Talaromyces sp. YE3016, a fungal endophyte. This organism can form skyrin (B155860) through the 5,5′-dimerization of emodin radicals, a reaction catalyzed by RugG, a cytochrome P450 monooxygenase. This enzymatic process holds potential for the chemoenzymatic synthesis of dimeric polyphenols. acs.org Additionally, the fungal aldo-keto reductase RugH has been shown to reduce the closest skyrin precursor (CSP), leading to the formation of rugulosin (B17658) A. acs.org

Table 2: Chemoenzymatic Synthesis Examples

Enzyme/MicroorganismSubstrateProduct(s)Enantiomeric Excess (ee)Reference
MdpC (Aspergillus nidulans)Emodin(R)-configured dihydroanthracenones>99% researchgate.net
PHAR (Cochliobolus lunatus)Emodin(R)-configured dihydroanthracenones>99% researchgate.net
Unspecified EnzymesEmodic AcidRhein, DiacereinNot specified rsc.org
Aleurodiscus mirabilis1,8-DihydroxyanthraquinoneEmodin anthrone, Emodin (via intermediates)Not specified acs.org
RugG (Talaromyces sp. YE3016)Emodin radicalsSkyrin (dimerization)Not specified acs.org
RugH (Talaromyces sp. YE3016)Closest Skyrin PrecursorRugulosin ANot specified acs.org

Biological Activities and Pharmacological Potential

Antineoplastic and Anticancer Activities

Direct and detailed research findings focusing solely on Emodin (B1671224) anthrone's specific antineoplastic and anticancer activities, such as inhibition of cancer cell proliferation, induction of apoptosis, cell cycle arrest mechanisms, and sensitization to chemotherapeutic agents, are limited in the available scientific literature from permitted sources. While some studies discuss the anticancer properties of related anthraquinone (B42736) derivatives or broader anthrone (B1665570) compounds, specific mechanisms and detailed data for Emodin anthrone (CID 122635) in these areas are not extensively documented within the allowed sources.

Anti-inflammatory Effects

Emodin anthrone has demonstrated anti-inflammatory properties through its ability to modulate key inflammatory pathways.

Modulation of Pro-inflammatory Cytokine Production

Research indicates that Emodin anthrone can influence the production of pro-inflammatory cytokines. Specifically, it has been observed to arrest the expression of NLRP3, a component of the inflammasome, and to reduce the levels of several pro-inflammatory factors. These include interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

Summary of Biological Activities of Emodin Anthrone

ActivityMechanism/EffectReference
Anti-inflammatoryArrests NLRP3 expression; reduces levels of IL-1β, IL-6, and TNF-α.

Antioxidant Effects (Contextual to related Emodin research)

Emodin anthrone, a derivative of aloe-emodin (B1665711), has been reported to exhibit antioxidant activity, potentially contributing to its protective effects against oxidative stress and cellular damage wikipedia.org. This property may also play a role in its anti-inflammatory and anticancer activities by mitigating oxidative stress within cells wikipedia.org. Research by Zhang et al. (2018) specifically investigated the in vitro and in vivo antioxidant activity of aloe-emodin anthrone wikipedia.org.

Further insights into the antioxidant mechanisms of anthraquinone derivatives can be drawn from extensive research on Emodin, a closely related natural anthraquinone. Emodin demonstrates potent antioxidant effects through various mechanisms, including the direct scavenging of free radicals and reactive oxygen species (ROS) wikidata.orgfishersci.sermreagents.comeasychem.orgsigmaaldrich.com. Studies indicate that emodin can effectively scavenge hydroxyl radicals and superoxide (B77818) radicals fishersci.sermreagents.comeasychem.orgsigmaaldrich.com.

Beyond direct radical scavenging, emodin also exerts its antioxidant effects by modulating cellular antioxidant systems. It has been shown to inhibit lipid peroxidation fishersci.sermreagents.comeasychem.org and restore mitochondrial membrane potential wikipedia.orgwikidata.org. Emodin can increase the levels of crucial endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase, glutathione S-transferase, and glutathione reductase sigmaaldrich.comwikipedia.orgfrontiersin.org. Furthermore, it aids in restoring glutathione (GSH) levels and reducing malondialdehyde (MDA), a marker of lipid peroxidation sigmaaldrich.comwikipedia.orgfrontiersin.org.

In in vitro studies, emodin inhibited cell death induced by arachidonic acid and iron, with maximal inhibition observed at a concentration of 10 µM (EC50 > 3 µM) wikipedia.orgwikidata.org. It also demonstrated a dose-dependent increase in antioxidant potential in the DPPH scavenging assay, achieving 73% inhibition at a concentration of 200 µl biorxiv.org.

Comparative studies have evaluated the antioxidant properties of anthraquinones and anthrones using different model systems. The following table illustrates the scavenging effects on hydroxyl radicals and the inhibition of linoleic acid peroxidation for Emodin, Aloe-emodin, and Anthrone: fishersci.se

CompoundHydroxyl Radical Scavenging (% at 0.25 mg/ml) fishersci.seInhibition of Linoleic Acid Peroxidation (% at 200 ppm) fishersci.se
Emodin41.836
Aloe-emodin16.678
Anthrone26.295

These findings highlight that while Emodin anthrone exhibits antioxidant activity, the broader research on Emodin provides a more detailed understanding of the mechanisms and efficacy of this class of compounds in mitigating oxidative stress.

Molecular Mechanisms of Action

Modulation of Cellular Signaling Pathways

Emodin (B1671224) anthrone (B1665570) and its related anthraquinones modulate several key cellular signaling pathways, particularly those implicated in oncogenesis and inflammatory responses.

Emodin anthrone's antitumor properties are associated with its inhibitory effects on various signaling pathways crucial for cell growth and survival. Research indicates that emodin, a closely related compound, suppresses oncogenic signaling pathways such as Protein Kinase B (AKT), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), Phosphatidylinositol 3-kinase (PI3K), and Mitogen-Activated Protein Kinase (MAPK). nih.govmdpi.comscispace.comnih.govbiorxiv.orgjacsdirectory.comresearchgate.netresearchgate.net

Specifically, emodin has been shown to inhibit the activation and nuclear translocation of NF-κB, a critical transcription factor involved in inflammatory responses and cell survival. nih.govscispace.comnih.govbiorxiv.orgjacsdirectory.com This downregulation of NF-κB signaling contributes to its anti-inflammatory and antitumor effects. Furthermore, emodin can decrease the expression of phosphorylated AKT (p-AKT) and phosphorylated Extracellular Signal-Regulated Kinase (p-ERK), key components of the PI3K-AKT and MAPK pathways, respectively. nih.govbiorxiv.orgmdpi.comnih.gov The modulation of the PI3K-AKT pathway by emodin leads to inhibition of proliferation and induction of apoptosis in various cancer cell lines. nih.govscispace.combiorxiv.orgjacsdirectory.comresearchgate.net Emodin also interacts with the MAP kinase family, including c-Jun N-terminal Kinase (JNK), p38, and ERK, which are vital for cell proliferation, differentiation, and inflammation.

Table 1: Intervention with Oncogenic Signaling Pathways by Emodin (Related to Emodin Anthrone)

Pathway/TargetEffect of EmodinResearch Findings
AKTSuppression of phosphorylation (p-AKT)Decreases p-AKT levels, inhibiting proliferation and inducing apoptosis in various cancer cells. nih.govbiorxiv.orgresearchgate.netmdpi.comnih.gov
NF-κBInhibition of activation and nuclear translocationDownregulates NF-κB signaling, reducing inflammatory mediators and contributing to antitumor effects. nih.govscispace.comnih.govbiorxiv.orgjacsdirectory.com
PI3KModulation of the pathwayInhibits proliferation and induces apoptosis through the PI3K-AKT pathway. nih.govscispace.combiorxiv.orgjacsdirectory.comresearchgate.net
MAPK (JNK, P38, ERK)Interaction and inhibition of activityAffects cell proliferation, differentiation, and inflammation; decreases p-ERK levels. mdpi.comscispace.comnih.govresearchgate.netmdpi.comnih.gov

The antitumor properties of emodin anthrone are also associated with its inhibitory effects on tyrosine kinases. Emodin, a well-studied tyrosine kinase inhibitor, has been shown to suppress the activity of Human Epidermal Growth Factor Receptor 2 (HER-2/neu) tyrosine kinase. ebi.ac.ukmdpi.comscispace.comnih.govmdpi.comresearchgate.net This inhibition is particularly relevant in HER-2/neu-overexpressing cancer cells, where it can lead to suppressed growth and induced differentiation. scispace.commdpi.com Earlier studies identified emodin as a specific inhibitor of the protein tyrosine kinase p65lck. scispace.comresearchgate.net Furthermore, emodin has been observed to decrease tyrosine-phosphorylated proteins in v-ras-transformed human bronchial epithelial cells, indicating a broader impact on tyrosine kinase-mediated signaling. scispace.com

Emodin anthrone has been reported to induce apoptosis in cancer cells through the modulation of p53 signaling pathways. Emodin consistently demonstrates the ability to induce apoptosis via a p53-dependent pathway. nih.govjacsdirectory.comnih.govtandfonline.comresearchgate.net It enhances the expression of p53 and p21, which are crucial in cell cycle arrest and apoptosis induction. jacsdirectory.comresearchgate.net Studies show that emodin can activate the ATM-p53-Bax signaling pathway, further contributing to its pro-apoptotic effects in cancer cells. nih.gov

DNA Interaction and Integrity

Anthraquinone (B42736) derivatives, including emodin anthrone, are known for their ability to interact directly with DNA, thereby impacting its integrity and essential cellular processes.

Emodin anthrone, as an anthraquinone derivative, can intercalate into DNA. Anthraquinones, including emodin, possess a planar aromatic ring structure that allows them to intercalate between the base pairs of DNA, forming stable hydrogen bonds, particularly with adenine-thymine (A-T) rich sites. tandfonline.comresearchgate.netnih.govmuni.czresearchgate.netuni-freiburg.de This intercalation is a fundamental mechanism contributing to their cytotoxic effects. tandfonline.com

The intercalation of emodin anthrone and other anthraquinones into DNA leads to the disruption of critical cellular processes such as DNA replication and transcription. By interfering with the normal functioning of nucleic acids, these compounds can inhibit DNA-dependent RNA polymerase and cause DNA double-strand breaks, often by stabilizing topoisomerase II-DNA cleavage complexes. researchgate.netnih.govmuni.czmdpi.com The genotoxic effects observed with anthraquinones, such as chromosomal abnormalities, suggest their direct interference with DNA dynamics and mitosis. tandfonline.com This disruption ultimately contributes to the antiproliferative and pro-apoptotic effects observed in various cell systems. tandfonline.comnih.gov

Structure Activity Relationship Sar Studies

Impact of Anthracenone (B14071504) Core Modifications on Biological Activity

Modifications to the fundamental three-ring anthracenone structure of emodin (B1671224) anthrone (B1665570) can significantly alter its biological effects. The oxidation state of the central ring is a primary determinant of activity. Generally, the reduced forms, such as anthrones and anthranols, are considered more potent for certain activities, like laxative effects, than their oxidized anthraquinone (B42736) counterparts. uomustansiriyah.edu.iq However, this potency is often coupled with instability, as anthrones are easily oxidized. nih.gov

The introduction of quaternary ammonium (B1175870) salts to the anthrone core has been explored as a strategy to enhance anticancer activity. nih.gov This modification introduces a cationic charge, which can influence the molecule's interaction with cellular components, such as the mitochondria, potentially leading to increased generation of reactive oxygen species and induction of apoptosis in cancer cells. nih.gov

Influence of Substituent Groups (e.g., Hydroxyl, Methyl) on Pharmacological Profiles

The type and position of substituent groups on the anthracenone core are crucial for defining the pharmacological profile of emodin anthrone. The molecule naturally possesses hydroxyl (-OH) groups at positions 1 and 8, and a methyl (-CH3) group at position 6.

The presence and location of hydroxyl groups are particularly important. nih.gov For instance, the hydroxyl groups at positions 1 and 8 are considered essential for the laxative properties of many anthranoids. researchgate.net Studies on various anthraquinones and anthrones have shown that the number and placement of hydroxyl groups can significantly influence antioxidant, antimicrobial, and cytotoxic activities. nih.govnih.gov Specifically, an ortho-dihydroxy substitution on the anthraquinone molecule has been noted to increase its free radical scavenging effect. nih.gov While direct SAR studies on emodin anthrone are limited, research on its oxidized form, emodin, has demonstrated that halogenation or nitration at various positions can modulate its antiviral activity, suggesting that the aromatic rings are key sites for modification to alter bioactivity. mdpi.com

One study found that a derivative, 6-hydroxychrysarobin (emodin anthrone), had no skin tumor-promoting activity, whereas the related physcion (B1677767) anthrone (which has a methoxy (B1213986) group instead of a hydroxyl group at position 6) showed significant activity. oup.com This highlights the sensitive influence of the specific substituent at the C-6 position.

Comparative SAR Analysis with Emodin and Other Anthraquinones/Anthrones

A key aspect of emodin anthrone's SAR is understood by comparing it with its oxidized form, emodin, and other related compounds.

Oxidation State: The degree of oxidation at the C-9 and C-10 positions is a critical factor. For purgative action, anthrones are generally more potent than their corresponding anthraquinones. uomustansiriyah.edu.iq Emodin anthrone, along with other anthrones like aloe-emodin (B1665711) anthrone and rhein (B1680588) anthrone, is considered the active metabolite responsible for the laxative effects attributed to herbal remedies containing these compounds. thegoodscentscompany.com The higher oxidation level in anthraquinones leads to a decrease in this specific activity. uomustansiriyah.edu.iq

Antiviral Activity: In studies evaluating antiviral properties, a comparison of emodin, emodin anthrone, and emodin bianthrone (B1198128) showed a hierarchy of activity against certain viruses, with the bianthrone being most effective, followed by the anthrone, and then the anthraquinone (emodin). researchgate.net

Cytotoxicity: While both emodin and emodin anthrone derivatives have been studied for cytotoxicity, the structural requirements for activity can differ. An SAR study of emodin derivatives found that the anthrone analog retained a cytotoxicity profile similar to emodin against several human tumor cell lines. sci-hub.box

Stability: A major difference is stability. Anthrones are generally unstable and can be spontaneously or enzymatically oxidized to the more stable anthraquinone form. nih.govresearchgate.net This conversion is a crucial consideration in biological systems. Dimeric forms or C-glycosidic linkages, as seen in compounds like sennosides (B37030) and barbaloin, can help stabilize the anthrone structure and prevent easy oxidation. uomustansiriyah.edu.iq

Stereochemical Considerations and Biological Relevance

Stereochemistry, the three-dimensional arrangement of atoms, plays a vital role in the biological activity of many natural products. mdpi.com While emodin anthrone itself is achiral, its biosynthesis and subsequent enzymatic transformations can involve stereospecific steps that are critical for the activity of downstream metabolites.

During the biosynthesis of many complex polyketides derived from emodin, specific enzymes such as ketoreductases control the stereochemistry at certain carbon centers. nih.gov This enzymatic control dictates the precise 3D shape of the resulting molecule. For example, in the formation of dimeric xanthones (ergochromes), which are derived from emodin-related precursors, the stereochemistry is crucial. Different enantiomers (mirror-image isomers) of these complex molecules can have dramatically different biological effects, with one being therapeutic and the other being highly toxic. nih.gov

Therefore, while emodin anthrone as a monomer does not have stereoisomers, its role as a key biosynthetic intermediate means that the stereochemical control exerted by enzymes during its processing is of profound biological relevance for the final, often complex and chiral, natural products. nih.gov

Data Tables

Table 1: General Structure-Activity Relationship Principles for Anthracenoids

Compound Index

Table 2: List of Mentioned Chemical Compounds

Preclinical Pharmacokinetics and Metabolism

Absorption and Distribution Profiles (Based on related compounds)

Direct comprehensive data on the absorption and distribution of emodin (B1671224) anthrone (B1665570) in isolation are limited. However, insights can be drawn from studies on structurally related anthraquinones such as emodin, aloe-emodin (B1665711), rhein (B1680588), chrysophanol, and physcion (B1677767). These compounds are primarily absorbed in the intestines, although emodin itself can exhibit faster absorption in the stomach in some cases. nih.gov The absorption rates for free anthraquinones generally surpass those of their conjugated glycosides, a phenomenon attributed to their higher liposolubility. nih.gov

Upon absorption, anthraquinones are widely distributed throughout the body, showing higher concentrations in blood-rich tissues and organs. These include the intestines, stomach, plasma, lungs, liver, heart, and kidneys. researchgate.net Their presence in fat tissues is also noted, likely due to their favorable liposolubility. researchgate.net The bioavailability of anthraquinones is typically low. researchgate.net Interestingly, some related anthraquinones, such as emodin, chrysophanol, rhein, and aloe-emodin, can exhibit secondary absorption peaks, which may be a result of enterohepatic circulation and subsequent reabsorption. nih.gov

An overview of the distribution of related anthraquinones in various tissues is presented in Table 1.

Table 1: Distribution of Related Anthraquinones in Rat Tissues (Based on Emodin, Aloe-emodin, Rhein, Chrysophanol, Physcion)

Tissue/OrganDistribution Tendency (Relative Abundance)Supporting CompoundsCitation
IntestinesHighEmodin, Aloe-emodin, Rhein, Chrysophanol, Physcion researchgate.net, nih.gov
StomachHighEmodin, Aloe-emodin, Rhein, Chrysophanol, Physcion researchgate.net, nih.gov
PlasmaModerateEmodin, Aloe-emodin, Rhein, Chrysophanol, Physcion researchgate.net
LiverHighEmodin, Aloe-emodin, Rhein, Chrysophanol, Physcion researchgate.net
LungsModerateEmodin, Aloe-emodin, Rhein, Chrysophanol, Physcion researchgate.net
HeartModerateEmodin, Aloe-emodin, Rhein, Chrysophanol, Physcion researchgate.net
KidneysHighEmodin, Aloe-emodin, Rhein, Chrysophanol, Physcion researchgate.net
FatDetected (due to liposolubility)Emodin, Aloe-emodin, Rhein, Chrysophanol, Physcion researchgate.net

Biotransformation Pathways and Metabolite Identification

Emodin anthrone undergoes biotransformation within biological systems. A key pathway involves its oxidation to emodin, an anthraquinone (B42736). This conversion can be catalyzed by specific enzymes, such as anthrone oxygenases (e.g., AknX) echemi.comuni.lu, and can also occur spontaneously. echemi.com Conversely, emodin can be reduced back to emodin anthrone, a process facilitated by human intestinal flora. fishersci.se

The metabolism of related anthraquinones, such as emodin, aloe-emodin, rhein, chrysophanol, and physcion, involves diverse pathways including hydrolysis, reduction, hydroxylation, acetylation, demethylation, methylation, dehydroxylation, oxidation, and conjugation reactions like glucuronidation and sulfation. researchgate.netfishersci.senih.gov These transformations are significantly influenced by both liver metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, and the activity of intestinal flora. researchgate.netfishersci.senih.gov A notable aspect of anthraquinone metabolism is their capacity for mutual biotransformation, where one anthraquinone can be converted into another. researchgate.netnih.gov

Specific metabolites identified for emodin include omega-hydroxyemodin and 2-hydroxyemodin (B1248385), which are formed through microsomal biotransformation in the liver. wikipedia.orgmdpi.com Emodin can also undergo glucuronidation, sulfation, decarboxylation, and further hydroxylation. ctdbase.org Aloe-emodin, another related compound, is metabolized into aloe-emodin glucuronides, rhein sulfates, and rhein glucuronides. researchgate.net

An overview of common biotransformation pathways for emodin anthrone and related anthraquinones is presented in Table 2.

Table 2: Biotransformation Pathways and Metabolites of Emodin Anthrone and Related Compounds

Compound (Parent/Intermediate)Biotransformation PathwayKey Metabolites/ProductsCatalytic FactorsCitation
Emodin AnthroneOxidationEmodinAnthrone oxygenases (e.g., AknX), P450 enzymes, Baeyer-Villiger oxidase, spontaneous biorxiv.org, echemi.com, uni.lu
EmodinReductionEmodin AnthroneHuman intestinal flora fishersci.se
EmodinHydroxylationOmega-hydroxyemodin, 2-hydroxyemodinCytochrome P450 enzymes wikipedia.org, mdpi.com
EmodinConjugationGlucuronides, SulfatesGlucuronyltransferase, Sulfotransferase fishersci.se, ctdbase.org
EmodinDemethylation, Methylation, Acetylation, DecarboxylationVarious metabolitesHuman intestinal flora nih.gov, ctdbase.org
Aloe-emodinOxidationRheinIntestines and liver wikipedia.org
Aloe-emodinConjugationGlucuronides, Sulfatesβ-glucuronidase, sulfatase researchgate.net
Anthraquinones (General)Mutual BiotransformationOther AnthraquinonesIntestinal flora, liver metabolic enzymes nih.gov, researchgate.net

Enzyme-Mediated Metabolism (e.g., Cytochrome P450 inhibition)

Cytochrome P450 (CYP) enzymes are central to the metabolism of xenobiotics, including anthraquinones and their derivatives. Emodin anthrone itself has been identified as an inhibitor of several major CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. ctdbase.org Its oxidation to emodin can involve P450 enzymes. biorxiv.org

Studies on emodin, a closely related anthraquinone, reveal its biotransformation into omega-hydroxyemodin and 2-hydroxyemodin, reactions catalyzed by cytochrome P450 enzymes in rat liver microsomes. wikipedia.orgmdpi.com The formation of omega-hydroxyemodin appears to be catalyzed by multiple CYP enzymes at low rates. wikipedia.orgmdpi.com In contrast, the formation of 2-hydroxyemodin is notably increased by 3-methylcholanthrene (B14862) pretreatment and inhibited by alpha-naphthoflavone (B191928) and an anti-rat CYP1A1/2 antibody, suggesting a significant role for CYP1A1/2 in this specific hydroxylation. wikipedia.orgmdpi.com

Many anthraquinones are known for their inhibitory effects on CYPs. Emodin, rhein, and aloe-emodin have demonstrated inhibition of multiple CYP activities in human liver microsomes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. fishersci.ca Emodin has been reported as a potent inhibitor of CYP1A1. uni.lu Furthermore, aloe-emodin exhibits a stronger inhibitory effect on CYP1B1 compared to emodin, a difference attributed to the position of its hydroxyl groups. hznu.edu.cn Rhein has also been shown to inhibit rat liver CYP1A2, CYP2C9, CYP2D6, CYP2E1, and CYP3A enzymes, with the most pronounced inhibition observed for CYP2E1. thegoodscentscompany.com Structure-activity relationship studies suggest that the inhibitory activity against CYPs in anthraquinones requires a three-ring structure and an oxygen group in the side ring. uni.lu

An overview of the enzyme-mediated metabolism and inhibition by emodin anthrone and related anthraquinones is presented in Table 3.

Table 3: Enzyme-Mediated Metabolism and CYP Inhibition by Emodin Anthrone and Related Compounds

Compound (Substrate/Inhibitor)Enzyme/Isoform InvolvedMetabolic Reaction/Inhibition TypeKey Findings/NotesCitation
Emodin AnthroneCYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4InhibitionInhibitor of multiple CYP isoforms ctdbase.org
Emodin AnthroneP450 enzymes, Baeyer-Villiger oxidaseOxidation to EmodinCatalyzes the conversion biorxiv.org
EmodinCytochrome P450 enzymesHydroxylation (omega-hydroxyemodin)Catalyzed by several CYPs at low rates wikipedia.org, mdpi.com
EmodinCYP1A1/2Hydroxylation (2-hydroxyemodin)Significant role of CYP1A1/2 wikipedia.org, mdpi.com
EmodinCYP1A1InhibitionMost active inhibitor among tested anthraquinones uni.lu
EmodinCYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4InhibitionInhibits multiple CYPs in human liver microsomes fishersci.ca
Aloe-emodinCYP1B1Inhibition (stronger than emodin)Hydroxyl group position influences potency hznu.edu.cn
RheinCYP1A2, CYP2C9, CYP2D6, CYP2E1, CYP3AInhibition (highest for CYP2E1)Inhibits various rat liver CYPs thegoodscentscompany.com

Excretion Patterns (Based on related compounds)

Specific excretion patterns for emodin anthrone are not extensively detailed in direct studies. However, based on related anthraquinone compounds such as emodin, aloe-emodin, and rhein, the primary routes of excretion include the kidneys (via urine), the recta (via feces), and the gallbladder (via bile). nih.govresearchgate.netnih.gov

For emodin, following oral administration in rats, approximately 18-22% of the dose is excreted in the urine within 24-72 hours. nih.gov A larger proportion, around 48-68% of the dose, is excreted in the feces over 24-120 hours. nih.gov Metabolites found in the urine are predominantly free anthraquinones (e.g., emodin and emodic acid), with smaller amounts of conjugated and non-extractable radioactivity. nih.gov In feces, emodin is largely excreted in its free anthraquinone form. nih.gov

In terms of effects on excretion-related physiological processes, aloe-emodin anthrone and rhein anthrone have been shown to decrease net water absorption in the large intestine. When administered together, they can synergistically reverse this to net water secretion, contributing to their purgative effects. nih.govnih.govinvivochem.cn

Mechanistic Toxicology of Emodin Anthrone

Cellular and Molecular Mechanisms of Organ Toxicity (Contextual to related Emodin)nih.govnih.gov

Emodin (B1671224) is recognized as a primary toxic constituent in plants like rhubarb, with the liver and kidneys identified as the main target organs for its adverse effects nih.gov. While the precise cellular and molecular mechanisms of emodin-mediated organ toxicity are still under investigation, research points towards a multi-faceted process involving apoptosis, cell cycle disruption, and interference with critical signaling pathways nih.govnih.govresearchgate.net.

The liver, being a central site for metabolism, is particularly susceptible to emodin-induced toxicity researchgate.net. The mechanisms implicated in emodin's hepatotoxicity are diverse and interconnected, leading to significant cellular damage.

Induction of Apoptosis : A primary mechanism of emodin-induced liver damage is the initiation of programmed cell death, or apoptosis, in hepatocytes researchgate.netnih.gov. Studies have shown that emodin can disrupt the balance of pro-apoptotic and anti-apoptotic proteins, notably by increasing the Bax/Bcl2 ratio nih.gov. This shift leads to the disruption of the mitochondrial membrane potential, causing mitochondrial damage and the subsequent activation of apoptotic pathways nih.gov. Emodin has also been found to induce apoptosis by suppressing pro-survival signaling pathways like ERK phosphorylation and by triggering endoplasmic reticulum (ER) stress through the TRIB3/NF-κB signaling pathway nih.gov.

Metabolic Disruption : Emodin significantly interferes with crucial metabolic processes within liver cells. It has been shown to disrupt both glutathione (B108866) (GSH) and fatty acid metabolism nih.govresearchgate.net. The depletion of GSH, a key cellular antioxidant, can render hepatocytes more vulnerable to oxidative damage. Furthermore, the formation of emodin-cysteine adducts has been identified, suggesting a direct interaction with cellular components that contributes to metabolic dysfunction and toxicity researchgate.net.

Autophagy and Cell Cycle Arrest : Beyond apoptosis, emodin can induce autophagy in hepatocytes, a process of cellular self-degradation that may contribute to its toxic effects nih.gov. It can also cause cell cycle arrest, hindering the normal proliferation and regeneration of liver cells researchgate.net.

Table 1: Summary of Emodin-Induced Hepatic Toxicity Mechanisms

Mechanism Key Molecular Events/Pathways Cellular Outcome

| Apoptosis | - Increased Bax/Bcl2 ratio

  • Suppression of ERK phosphorylation
  • Activation of TRIB3/NF-κB pathway | - Disruption of mitochondrial membrane potential
  • Mitochondrial damage
  • Endoplasmic reticulum (ER) stress
  • Hepatocyte cell death | | Metabolic Disruption | - Interference with glutathione (GSH) metabolism
  • Disruption of fatty acid metabolism
  • Formation of emodin-cysteine adducts | - Depletion of cellular antioxidants
  • Increased vulnerability to oxidative stress
  • Impaired cellular energy homeostasis | | Autophagy | - Induction of autophagic processes | - Self-degradation of cellular components
  • Contribution to hepatotoxicity | | Cell Cycle Arrest | - Inhibition of cell cycle progression | - Impaired hepatocyte proliferation and regeneration |
  • The kidneys are another primary target for emodin-induced toxicity. The mechanisms involved often parallel those seen in the liver, with apoptosis being a central feature of the damage to renal cells.

    Apoptosis in Renal Cells : Emodin has been demonstrated to induce apoptosis in human proximal tubular epithelial cells (HK-2) nih.gov. This process is mediated through the caspase-3-dependent pathway and the mitochondrial pathway, indicating multiple routes to cell death nih.gov.

    Interference with Signaling Pathways : The toxic effects of emodin in the kidney are linked to its ability to interfere with specific signaling pathways. It has been shown to disrupt the PPARγ-related mitochondrial pathway, which is crucial for cellular metabolism and survival nih.gov. In models of renal injury, emodin's effects have also been associated with the modulation of pathways such as p53 and the inhibition of the p38 MAPK pathway, which are involved in cell death and fibrosis nih.govnih.gov. In the context of diabetic nephropathy, emodin has been found to regulate the AMPK/mTOR-mediated autophagy pathway, which can influence podocyte survival dovepress.comconsensus.app.

    Table 2: Summary of Emodin-Induced Renal Toxicity Mechanisms

    Mechanism Key Molecular Events/Pathways Cellular Outcome

    | Apoptosis | - Activation of caspase-3-dependent pathway

  • Mitochondrial pathway disruption
  • Downregulation of p53 | - Death of human proximal tubular epithelial cells (HK-2)
  • Impaired renal function | | Signaling Pathway Interference | - Disruption of PPARγ-related mitochondrial pathway
  • Inhibition of p38 MAPK pathway
  • Regulation of AMPK/mTOR-mediated autophagy | - Altered cellular metabolism
  • Reduced renal fibrosis (context-dependent)
  • Modulation of cell survival and death |
  • Interference with Key Metabolic Pathwaysnih.govresearchgate.netnih.gov

    Emodin's toxicity is closely linked to its capacity to disrupt fundamental metabolic pathways, affecting cellular energy production and homeostasis.

    Hepatic Metabolism : In liver cells, emodin's most notable metabolic interference is with glutathione and fatty acid metabolism nih.govresearchgate.net. This disruption compromises the cell's antioxidant defenses and energy balance, contributing significantly to hepatotoxicity.

    Glucose Metabolism : Emodin can also influence glucose metabolism. It acts as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy, which can lead to an increase in glycolysis nih.gov. Additionally, it can inhibit the phosphorylation of ERK1/2 and p38 MAPK in response to high glucose levels nih.gov.

    Mitochondrial Respiration : At a fundamental level, emodin can function as an uncoupler of the mitochondrial electron transport chain nih.gov. This action disrupts the process of oxidative phosphorylation, which is the primary means of ATP production in most cells. This effect is particularly pronounced in cells that rely heavily on glycolytic metabolism nih.gov.

    Table 3: Emodin's Interference with Key Metabolic Pathways

    Metabolic Pathway Nature of Interference Consequence
    Glutathione Metabolism Disruption of synthesis and regeneration Depletion of cellular antioxidant capacity, increased oxidative stress
    Fatty Acid Metabolism Disturbance of fatty acid oxidation and synthesis Impaired energy production, potential for lipid accumulation
    Glucose Metabolism Activation of AMPK, inhibition of ERK1/2 and p38 MAPK phosphorylation Altered glycolysis and cellular response to glucose
    Mitochondrial Metabolism Uncoupling of the electron transport chain Disrupted oxidative phosphorylation, decreased ATP synthesis

    Role of Oxidative Stress in Toxicity Inductionresearchgate.netnih.govresearchgate.net

    A recurring theme in the mechanistic toxicology of emodin is the induction of oxidative stress, which is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.

    ROS Generation : Emodin treatment has been shown to increase the production of intracellular ROS and mitochondrial superoxide (B77818) in various cell lines, including liver cells researchgate.netresearchgate.net. This overproduction of ROS can damage cellular macromolecules, including lipids, proteins, and DNA.

    Depletion of Antioxidant Defenses : The hepatotoxicity of emodin is directly linked to oxidative damage resulting from a reduction in the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) researchgate.net. This enzymatic impairment, combined with the disruption of glutathione metabolism, severely weakens the cell's ability to counteract the damaging effects of ROS.

    Downstream Consequences : The accumulation of ROS can trigger other toxic mechanisms. For instance, emodin-induced apoptosis and autophagy in certain cancer cells have been shown to be mediated by the accumulation of ROS nih.gov. This indicates that oxidative stress is not just a consequence of toxicity but an active driver of cell death pathways.

    Table 4: Role of Oxidative Stress in Emodin-Induced Toxicity

    Aspect of Oxidative Stress Mechanism/Effect Cellular Impact
    ROS Production Increased generation of intracellular ROS and mitochondrial superoxide Damage to DNA, proteins, and lipids

    | Antioxidant Depletion | - Reduced activity of SOD and CAT enzymes

  • Disruption of glutathione metabolism | Weakened cellular defense against oxidative damage | | Downstream Signaling | Activation of stress-sensitive pathways | Induction of ROS-mediated apoptosis and autophagy |
  • Immunological Pathways in Toxic Responsesnih.govnih.gov

    Immunosuppressive Effects : Emodin has been observed to have immunosuppressive actions, particularly on T lymphocytes. It can inhibit the proliferation of human T cells and induce their apoptosis nih.govnih.gov. This effect is mediated by the disruption of mitochondrial function and the activation of caspases, which are key enzymes in the apoptotic process nih.gov.

    Modulation of Macrophage Activity : The compound can modulate the function of macrophages, which are critical cells in the inflammatory response. Emodin has been shown to suppress the polarization of macrophages into both pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes by inhibiting distinct signaling pathways (NF-κB/IRF5/STAT1 for M1 and IRF4/STAT6 for M2) nih.gov. This suggests an ability to restore macrophage homeostasis rather than causing a simple pro-inflammatory response.

    Inhibition of Inflammatory Signaling : A key anti-inflammatory mechanism of emodin is the inhibition of the NF-κB signaling pathway nih.govnih.gov. By blocking this pathway, emodin can reduce the production of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) nih.gov. It can also suppress other inflammatory pathways, such as the NLRP3 inflammasome and Toll-like receptor (TLR) signaling nih.govnih.gov.

    Table 5: Immunological Pathways in Emodin's Toxic Response

    Target Immune Cell/Pathway Mechanism of Action Immunological Outcome

    | T Lymphocytes | - Inhibition of proliferation

  • Induction of apoptosis via mitochondrial disruption | Immunosuppression | | Macrophages | - Inhibition of both M1 and M2 polarization | Restoration of macrophage homeostasis | | NF-κB Signaling | - Inhibition of NF-κB activation | Decreased production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | | NLRP3 Inflammasome | - Inhibition of activation | Attenuation of inflammasome-mediated inflammation | | Toll-like Receptor (TLR) Signaling | - Suppression of pathways such as flagellin-TLR5-NF-κB | Reduced inflammatory response to specific stimuli |
  • Table 6: List of Compound Names Mentioned

    Compound Name
    Acetylcholine
    Aloe-emodin (B1665711)
    Aloe-emodin anthrone (B1665570)
    Beclin-1
    Caspase-3
    Catalase (CAT)
    Cyclophilin D
    Cysteine
    Emodin
    Emodin 8-O-glucoside
    Emodin anthrone
    Fibronectin
    Glutathione (GSH)
    Interleukin-1β (IL-1β)
    Interleukin-6 (IL-6)
    Rhein (B1680588) anthrone
    Superoxide dismutase (SOD)
    Tetrandrine

    Advanced Research Methodologies and Analytical Approaches

    Chromatographic Techniques for Separation and Quantification

    Chromatographic methods are fundamental for isolating and quantifying emodin (B1671224) anthrone (B1665570) and related compounds from complex matrices such as plant extracts. These techniques exploit differences in the physicochemical properties of analytes to achieve separation.

    High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of anthraquinones and their derivatives, including the labile anthrone forms. fabad.org.tr Its popularity stems from its efficiency, speed, and suitability for screening numerous samples. phytojournal.com Reversed-phase HPLC, often utilizing a C18 column, is commonly employed for the separation of these compounds. nih.gov

    A key challenge in the analysis of emodin anthrone is its instability, as it can be easily oxidized to its more stable anthraquinone (B42736) form, emodin. Methodologies have been developed to simultaneously separate and identify labile anthrone glycosides alongside their corresponding anthraquinone glycosides in plant extracts. fabad.org.tr Gradient elution systems, typically involving a mobile phase of methanol (B129727) and water (sometimes acidified with o-phosphoric or formic acid), are frequently used to achieve optimal resolution of multiple anthraquinone derivatives within a single analytical run. fabad.org.trnih.govnih.gov Detection is commonly performed using UV-VIS or photodiode-array (PDA) detectors, with specific wavelengths chosen to maximize sensitivity for different compounds; for instance, anthrones can be monitored at 320 nm and anthraquinones at 420 nm. fabad.org.tr

    ParameterDescriptionSource
    Column TypeReversed-phase C18 nih.gov
    Mobile PhaseGradient of methanol and 0.1% o-phosphoric acid solution nih.gov
    Detection Wavelength254 nm for general anthraquinone quantification nih.govnih.gov
    Specialized Detection320 nm for anthrones and 420 nm for anthraquinones fabad.org.tr

    Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful method for the determination of emodin and related anthraquinones. researchgate.net Due to the low volatility of these compounds, a derivatization step is typically required before analysis. A common approach involves converting the analytes into their trimethylsilyl (B98337) (TMS) derivatives. nih.gov

    This method offers high sensitivity and specificity, allowing for the detection of compounds at parts-per-million (ppm) levels. nih.govresearchgate.net In a typical GC-MS analysis, an internal standard such as Chrysophanol or osthole (B1677514) is used for accurate quantification. researchgate.netnih.gov The mass spectrometer is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity by focusing on characteristic fragment ions of the target compounds. researchgate.net This technique has been successfully applied to identify and quantify emodin, aloe-emodin (B1665711), chrysophanol, and physcion (B1677767) in various herbal samples. researchgate.net

    ParameterDescriptionSource
    DerivatizationConversion to trimethyl silyl (B83357) (TMS) derivatives nih.gov
    Internal StandardChrysophanol or osthole researchgate.netnih.gov
    Detection ModeSelected Ion Monitoring (SIM) for increased sensitivity researchgate.net
    SensitivityCapable of detecting levels as low as 0.005 ppm for aloe-emodin nih.gov

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly techniques like Ultra-High Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-QQQ-MS/MS), offers superior sensitivity and selectivity for the analysis of emodin anthrone derivatives. researchgate.netnih.gov This method is especially valuable for quantifying trace amounts of compounds in complex biological or herbal matrices. nih.gov

    The triple quadrupole mass spectrometer is typically operated in negative ionization mode using an electrospray ionization (ESI) source. nih.gov Quantification is achieved through multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. nih.gov This highly specific detection allows for the accurate determination of compounds like trans- and cis-emodin dianthrones. nih.gov LC-MS/MS methods have been developed to simultaneously quantify multiple anthraquinones and their derivatives, providing detailed chemical profiles of samples. icmm.ac.cnnih.gov

    TechniqueIonization SourceDetection ModeAnalyte Example (m/z)Source
    UHPLC-QQQ-MS/MSElectrospray Ionization (ESI), Negative ModeMultiple Reaction Monitoring (MRM)Emodin ([M-H]⁻ at m/z 269.2) researchgate.netnih.gov
    LC-DAD-MSESITandem MS/MS ScanAloe-emodin ([M-H]⁻ at m/z 269.2) nih.gov

    Spectroscopic Techniques in Research

    Spectroscopic techniques are indispensable for the structural elucidation and characterization of emodin anthrone and its related compounds. These methods provide detailed information about the molecular structure and functional groups.

    UV-Visible (UV-Vis) Spectroscopy : This technique is used for the quantitative determination of emodin. Emodin exhibits distinct absorption maxima in the visible range, often around 437 nm in a methanol medium, which can be used for its quantification. researchgate.net

    Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy helps in identifying the functional groups present in the molecule. The theoretical and experimental IR spectra of emodin have been studied, showing characteristic bands corresponding to hydroxyl (OH) and carbonyl (C=O) groups involved in intramolecular hydrogen bonds. lmaleidykla.lt

    Raman Spectroscopy : Raman spectroscopy provides complementary vibrational information to IR spectroscopy and has been used to study emodin and the related pigment parietin. researchgate.net

    Fluorescence Spectroscopy : This method has been employed to study the interactions between anthraquinones like emodin and serum albumins, revealing information about binding affinity and quenching mechanisms. nih.gov

    Multimodal Omics Integration (e.g., Metabolomics with Genomics)

    The integration of multiple omics platforms, such as metabolomics and genomics, is a powerful approach to understanding the biological roles and mechanisms of compounds like emodin anthrone. nih.gov Metabolomics, which involves the comprehensive analysis of metabolites in a biological system, positions compounds like emodin and its derivatives within the broader context of metabolic networks. icmm.ac.cnnih.gov

    By combining metabolomics data with transcriptomics (gene expression) or genomics, researchers can link the presence or concentration of a specific metabolite to changes in gene activity or genetic variations. nih.gov For example, a study on the anti-lung cancer properties of emodin utilized RNA-seq transcriptome analysis to identify genes that were significantly up- or down-regulated in cancer cells upon treatment. nih.gov This multi-omics approach revealed that emodin's effects were associated with changes in the expression of genes involved in critical cellular pathways. nih.gov Integrating different omics profiles provides a more holistic view of a compound's mechanism of action, from the genetic level to the functional metabolic output. mdpi.comgriffith.edu.au

    In Vitro and In Vivo Model Systems for Mechanistic Elucidation

    To understand the biological mechanisms of emodin and its derivatives, researchers utilize a variety of in vitro and in vivo models.

    In Vitro Models : These typically involve the use of specific cell lines to study cellular and molecular effects. For instance, human lung adenocarcinoma cell lines (A549 and H1650) have been used to demonstrate that emodin can inhibit cell viability and induce apoptosis. nih.gov Cardiac cell lines like H9c2 have been employed to investigate emodin's role in cardiac hypertrophy and its potential as an HDAC inhibitor. nih.gov These models allow for controlled experiments to dissect specific signaling pathways. nih.gov

    Model TypeSpecific ModelResearch FocusKey FindingSource
    In VitroA549, H1650 (Lung Cancer Cells)Anti-cancer activityInhibited cell viability and induced apoptosis nih.gov
    In VitroH9c2 (Cardiac Myocytes)Cardiovascular effectsBlocked pathological cardiac hypertrophy nih.gov
    In VivoMouse modelsAnti-cancer activitySignificantly decreased tumor volume and weight nih.gov

    Computational Chemistry and Molecular Modeling for SAR and Mechanism Prediction

    Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, offering insights into the interactions between small molecules and biological targets at an atomic level. These in silico methods are crucial for predicting the Structure-Activity Relationship (SAR) and elucidating the potential mechanisms of action of bioactive compounds like emodin anthrone. While dedicated computational studies specifically targeting emodin anthrone are limited, the extensive research on its closely related anthraquinone analogue, emodin, provides a robust framework for understanding how these methodologies can be applied. By examining the computational analysis of emodin, we can infer the potential approaches and expected findings for emodin anthrone.

    Computational approaches allow for the prediction of various physicochemical and quantum-chemical properties that govern a molecule's behavior and biological activity. For emodin anthrone, some fundamental properties have been calculated and are available through chemical databases.

    PropertyCalculated Value
    Molecular Weight256.26 g/mol
    Molecular FormulaC15H12O4
    AlogP2.25
    Polar Surface Area77.76 Ų
    Acidic pKa7.86
    QED Weighted0.58

    These calculated parameters are foundational for building more complex models to predict the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for interaction with biological targets. ebi.ac.uk

    Molecular Docking Simulations

    Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method is instrumental in identifying potential biological targets and understanding the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex.

    While specific docking studies for emodin anthrone are not extensively documented, research on emodin has demonstrated its interaction with a wide array of protein targets. For instance, docking studies have been used to investigate emodin's binding to proteins implicated in cancer, viral infections, and bacterial pathogenesis. mdpi.commdpi.comnih.gov A study on emodin's potential as an agent against Methicillin-Resistant Staphylococcus aureus (MRSA) identified three possible binding sites on the α-hemolysin protein. The docking scores and key interactions were calculated for each site. mdpi.com

    Table 2: Molecular Docking Results of Emodin with α-hemolysin Binding Sites. mdpi.com
    Binding SiteIFD Score (kcal/mol)Key Interacting ResiduesInteraction Types
    Site 1-661.05Gln194, Met197, Arg200, Trp179Hydrogen Bonds, π-π Stacking
    Site 2-660.45Asn105, Met113, Ser114, Asp127Hydrogen Bonds, Hydrophobic Contacts
    Site 3-524.37Gln64, Ser221, Ser222Hydrogen Bonds

    Such studies on emodin anthrone could elucidate its binding potential to targets like staphylococcal sortase A, for which it has shown inhibitory activity, and help in designing more potent derivatives. researchgate.net

    Molecular Dynamics (MD) Simulations

    To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein interaction and assessing the stability of the complex. The root mean square deviation (RMSD) of the ligand and protein atoms are key metrics used to evaluate stability.

    In the case of emodin's interaction with the SARS-CoV-1 Spike protein, MD simulations were used to confirm the stability of the docked pose at the protein-protein interface with its target receptor, ACE2. mdpi.com Similarly, MD simulations of emodin within the binding pockets of α-hemolysin showed that its binding to Site 1 was the most stable over a 50 ns simulation, with RMSD changes within 1 Å, whereas it was unstable in other sites. mdpi.com This information is critical for confirming plausible binding sites and guiding lead optimization.

    Quantum Chemistry Calculations

    Quantum chemistry methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing deep insights into its reactivity and antioxidant potential. nih.gov These calculations can determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

    DFT studies on emodin have been used to calculate its optimized geometry, vibrational frequencies, and electronic structure. researchgate.netlmaleidykla.lt Such calculations were also employed to understand emodin's antioxidant mechanism, specifically its ability to scavenge superoxide (B77818) radicals through π-π interactions. nih.gov The structural parameters and bond distances of emodin before and after interaction with a superoxide radical were calculated to demonstrate the mechanism of action. nih.gov

    Table 3: Selected Bond Distance Changes in Emodin upon Interaction with Superoxide Radical (DFT Calculation). nih.gov
    BondInitial Bond Distance (Å)Final Bond Distance (Å)
    C=O (first carbonyl)1.2341.255
    C=O (second carbonyl)1.2821.308
    C=C (quinone ring)1.4181.426

    Applying these quantum mechanical methods to emodin anthrone would be invaluable for predicting its antioxidant capabilities and comparing its electronic properties to emodin, thereby contributing to a comprehensive SAR profile.

    Future Directions and Research Perspectives

    Exploration of Novel Emodin (B1671224) Anthrone (B1665570) Derivatives for Enhanced Bioactivity and Specificity

    A significant future direction lies in the rational design and synthesis of novel emodin anthrone derivatives. While the parent compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, structural modifications can enhance its therapeutic index. nih.govnih.gov The goal is to create derivatives with increased potency, greater target specificity, and improved pharmacokinetic profiles.

    Researchers are exploring various chemical modifications, such as glycosylation, to improve the aqueous solubility of anthraquinones while maintaining their biological effects. nih.gov The synthesis of emodin-related structures through one-pot synthesis methods has already yielded compounds with stronger cytotoxic and cytostatic activity against cancer cell lines than the parent emodin. researchgate.net For instance, certain novel emodin rhamnoside derivatives have demonstrated significant antitumor effects against human cancer cells in vitro. nih.gov Future work will likely focus on creating a diverse library of emodin anthrone derivatives and employing high-throughput screening to identify candidates with superior performance for specific therapeutic targets.

    Table 1: Examples of Emodin Derivative Strategies and Outcomes
    Modification StrategyDerivative TypeObserved EnhancementReference Cell Lines
    Quaternary Ammonium (B1175870) Salt IntroductionEmodin Quaternary Ammonium SaltsHigher antiproliferative activityHT-29, PC-3, HeLa
    Rhamnoside ConjugationEmodin RhamnosidesIncreased antitumor effectsHuman cancer cells (general)
    One-Pot Synthesis with AminesVarious Amino-Substituted EmodinsStronger cytotoxic & cytostatic activityHepG2
    GlycosylationEmodin GlycosidesEnhanced aqueous solubilityNot specified

    Deeper Elucidation of Complex Molecular Network Interactions

    Understanding the precise molecular mechanisms of emodin anthrone is crucial for its development as a therapeutic agent. Future research will increasingly utilize systems biology and network pharmacology approaches to map the complex interplay between emodin anthrone and its multiple cellular targets. nih.gov These methods allow for the construction of protein-protein interaction networks and disease-target networks, moving beyond a one-drug-one-target paradigm. nih.gov

    Studies on the related compound emodin have shown it can modulate multiple signaling pathways, including NF-κB, PI3K/Akt, and MAPK signaling pathways. researchgate.netnih.gov For example, emodin has been found to trigger ER stress-mediated apoptosis in non-small cell lung cancer cells by activating the TRIB3/NF-κB signaling pathway. nih.gov It can also simultaneously induce apoptosis and necroptosis in human glioma cells by activating caspase-3 and the TNF-α/RIP1/RIP3 signaling pathway, respectively. nih.gov Molecular docking studies have been used to verify the interaction between emodin and key protein targets, such as vascular endothelial growth factor A (VEGF-A), providing a basis for its therapeutic effects in conditions like ischemic stroke. nih.gov Applying these advanced computational and experimental techniques to emodin anthrone will help to fully elucidate its mechanism of action and identify potential synergistic drug combinations.

    Investigation of Emodin Anthrone in Emerging Therapeutic Areas

    While much of the research has focused on the anti-cancer properties of emodin and its derivatives, its diverse pharmacological profile suggests potential in other therapeutic areas. nih.govunimi.it Future investigations are expected to explore its utility in a broader range of diseases.

    Emerging areas of interest include:

    Neurodegenerative Diseases: Emodin has shown antioxidant and anti-inflammatory properties that are relevant to the treatment of conditions like Alzheimer's disease. nih.gov

    Metabolic Syndrome: As a major bioactive component of herbs used in traditional medicine, emodin has demonstrated potential in treating metabolic disorders. nih.gov

    Fibrotic Diseases: Emodin has been shown to have anti-fibrotic effects, suggesting its potential for treating conditions characterized by excessive tissue scarring. nih.gov

    Viral and Bacterial Infections: The antiviral and antibacterial activities of emodin warrant further investigation, especially in the context of emerging infectious diseases and antibiotic resistance. nih.gov

    Cardiovascular Diseases: The potential protective effects of emodin on the cardiovascular system, possibly linked to its antioxidant activities, represent another promising avenue for research. mdpi.com

    Preclinical studies have demonstrated emodin's efficacy against a wide array of cancer types, including lung, liver, colon, breast, and pancreatic cancer, providing a strong foundation for exploring the role of emodin anthrone in these and other malignancies. researchgate.net

    Development of Targeted Delivery Systems for Preclinical Studies

    A major hurdle in the clinical application of emodin anthrone is its poor bioavailability, low solubility, and rapid metabolism. nih.govnih.gov To overcome these limitations, the development of advanced, targeted drug delivery systems is a critical area of future research. Nanotechnology-based nano drug delivery systems (NDDSs) are at the forefront of this effort. nih.govnih.gov

    These systems are designed to:

    Improve the solubility and stability of the compound. nih.gov

    Achieve sustained and controlled drug release. nih.gov

    Extend circulation time in the body.

    Enhance cellular uptake and tumor targeting. nih.gov

    Table 2: Nanocarrier Systems for Emodin Delivery
    Nanocarrier TypeKey AdvantagesTherapeutic Goal
    LiposomesBiocompatibility, ability to encapsulate hydrophilic/hydrophobic drugsCo-delivery with other drugs, targeting cancer
    Polymeric NanoparticlesBiocompatibility, biodegradability, sustained releaseImproving efficacy in cancer treatment
    Solid Lipid NanoparticlesHigh stability, controlled releaseEnhancing bioavailability
    Inorganic NanoparticlesUnique physicochemical properties, targeting capabilitiesTargeted cancer therapy

    By encapsulating emodin or its derivatives in nanocarriers like liposomes, polymeric nanoparticles, and solid lipid nanoparticles, researchers have demonstrated improved anticancer efficacy and reduced systemic toxicity in preclinical models. nih.gov For instance, peptide-mediated delivery systems are being designed to target specific receptors overexpressed on cancer cells, such as HER2, thereby increasing the drug's specificity. mdpi.com These targeted delivery strategies hold immense promise for enhancing the therapeutic potential of emodin anthrone in future preclinical and clinical settings. annals-research-oncology.com

    Q & A

    Q. What are the primary biosynthetic pathways leading to emodin anthrone formation in plants and fungi?

    Emodin anthrone is synthesized via polyketide pathways, where iterative condensation of acetyl-CoA units forms a linear octaketide intermediate. Cyclization and decarboxylation steps yield emodin anthrone, as demonstrated in Hypericum perforatum and Aspergillus species . Key enzymes include GedH (enoyl reductase) and GedA (oxidase), which catalyze specific redox and cyclization steps . Methodologically, isotopic labeling and heterologous pathway reconstitution in model organisms (e.g., Aspergillus nidulans) are used to validate these pathways .

    Q. How can emodin anthrone be distinguished from its oxidized form, emodin, in analytical workflows?

    Emodin anthrone lacks the quinone structure of emodin, leading to distinct spectral properties. UV-Vis spectroscopy (absorption at 280 nm for anthrone vs. 440 nm for quinone) and LC-MS/MS (mass shifts due to oxidation states) are standard methods. Chromatographic separation using C18 columns with acidic mobile phases (e.g., 0.1% formic acid) improves resolution .

    Q. What in vitro models are used to study emodin anthrone’s pharmacological activity?

    Cell-based assays (e.g., cytotoxicity in cancer cell lines) and enzyme inhibition studies (e.g., COX-2, topoisomerase II) are common. For example, emodin anthrone’s pro-apoptotic effects in HT-29 colon cancer cells were quantified via flow cytometry and caspase-3 activation assays .

    Advanced Research Questions

    Q. How do contradictory findings about emodin anthrone’s role in hypericin biosynthesis impact pathway validation?

    While emodin anthrone was historically linked to hypericin, metabolomic studies in non-hypericin-producing Hypericum species (e.g., Ascyreia) detected emodin anthrone without hypericin, suggesting alternative regulatory checkpoints (e.g., skyrin as a key intermediate). Resolving this requires comparative transcriptomics of hypericin-producing vs. non-producing species and in vitro enzyme activity assays .

    Q. What experimental strategies address emodin anthrone’s instability during extraction and analysis?

    Instability arises from rapid oxidation to emodin under aerobic conditions. Strategies include:

    • Sample preparation : Use of antioxidants (e.g., ascorbic acid) and anaerobic extraction chambers.
    • Analytical conditions : Low-temperature LC-MS workflows (−20°C) and reduced light exposure.
    • Validation : Stability tests under varying pH, temperature, and oxygen levels to define optimal parameters .

    Q. How can heterologous reconstitution of emodin anthrone pathways resolve gaps in biosynthetic knowledge?

    Heterologous expression of candidate genes (e.g., gedA, gedH) in Aspergillus nidulans enables stepwise pathway validation. For example, co-expression of gedC (thioesterase) and gedB (decarboxylase) confirmed atrochrysone carboxylic acid as a precursor to emodin anthrone .

    Methodological Challenges

    Q. What statistical approaches are recommended for analyzing dose-response relationships in emodin anthrone toxicity studies?

    Nonlinear regression models (e.g., log-logistic or Hill equations) are used to calculate EC50 values. Bootstrap resampling (1,000 iterations) accounts for variability in small-sample datasets, while ANOVA identifies significant differences between treatment groups .

    Q. How can metabolomic data be integrated with genomic datasets to elucidate emodin anthrone regulation?

    Multi-omics correlation networks (e.g., WGCNA) link gene co-expression clusters with emodin anthrone abundance profiles. For example, in Hypericum, skyrin and feruloylquinic acid derivatives showed strong correlations with hypericin, while emodin anthrone did not, highlighting divergent regulatory nodes .

    Data Management and Reproducibility

    Q. What metadata standards are critical for sharing emodin anthrone research data?

    Minimum metadata should include:

    • Chemical characterization : NMR shifts, HR-MS spectra, and chromatographic conditions.
    • Biological context : Organism source, growth conditions, and extraction protocols.
    • Statistical parameters : p-values, confidence intervals, and effect sizes. Platforms like MetaboLights or GNPS are recommended for deposition .

    Q. How can conflicting results in emodin anthrone’s bioactivity be systematically addressed?

    Systematic reviews using PRISMA guidelines and meta-analyses (random-effects models) aggregate findings across studies. Sensitivity analyses exclude outliers (e.g., studies with incomplete purity validation), while subgroup analyses differentiate activity by cell type or assay methodology .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.